The Dual Role of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in the Inflammatory Nexus: A Technical Guide for Researchers
The Dual Role of 5-Hydroxyeicosatetraenoic Acid (5-HETE) in the Inflammatory Nexus: A Technical Guide for Researchers
Foreword: Navigating the Complexity of Lipid Mediators in Inflammation
In the intricate orchestra of the inflammatory response, lipid mediators play a pivotal role as signaling molecules, dictating the tempo and intensity of cellular events. Among these, the eicosanoids, derived from the metabolism of arachidonic acid, have long been a focus of intense research. This technical guide delves into the multifaceted world of one such eicosanoid: 5-Hydroxyeicosatetraenoic acid (5-HETE). While often overshadowed by its more famous cousins, the leukotrienes and prostaglandins, 5-HETE and its metabolites are critical players in the initiation, propagation, and potentially, the resolution of inflammation. This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 5-HETE's biological functions, the signaling pathways it governs, and the experimental methodologies required to unravel its complex role in inflammatory processes. Our approach is to not only present established knowledge but to also illuminate the causality behind experimental choices, thereby empowering researchers to design and interpret their own investigations into this fascinating molecule.
I. The Genesis of a Pro-Inflammatory Signal: Biosynthesis and Metabolism of 5-HETE
The journey of 5-HETE begins with the liberation of arachidonic acid from the cell membrane's phospholipid bilayer, a process catalyzed by phospholipase A2 in response to inflammatory stimuli.[1] Once freed, arachidonic acid becomes a substrate for a family of enzymes known as lipoxygenases (LOX). Specifically, the 5-lipoxygenase (5-LOX) pathway is the primary route for 5-HETE synthesis.[2][3]
The synthesis is a two-step enzymatic process. First, 5-LOX, in conjunction with its activating protein (FLAP), catalyzes the introduction of a hydroperoxy group into arachidonic acid, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1] This unstable intermediate is then rapidly reduced to the more stable 5-HETE.[1] While 5-HETE itself possesses biological activity, it also serves as a precursor for a more potent inflammatory mediator, 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[3] This conversion is catalyzed by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[4] 5-oxo-ETE is a powerful chemoattractant for granulocytes, particularly eosinophils.[3][4]
The cellular sources of 5-HETE are primarily inflammatory cells, including neutrophils, eosinophils, mast cells, and macrophages, which are all known to express high levels of 5-LOX.[3]
II. Orchestrating the Inflammatory Cascade: Receptors and Signaling Pathways
5-HETE and its more potent metabolite, 5-oxo-ETE, exert their biological effects by binding to specific cell surface receptors. The primary receptor for 5-oxo-ETE is the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor (GPCR).[4][5] While 5-HETE can also bind to OXER1, it does so with lower affinity than 5-oxo-ETE.[4]
Upon ligand binding, OXER1 couples to inhibitory G-proteins of the Gi/o family.[4] This initiates a cascade of intracellular signaling events, including:
-
Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]
-
Activation of Phosphoinositide 3-Kinase (PI3K): This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases such as Akt.[4]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Including the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation and survival.
These signaling pathways ultimately culminate in the diverse cellular responses attributed to 5-HETE and 5-oxo-ETE, such as chemotaxis, degranulation, and cytokine production.
III. The Pro-Inflammatory Actions of 5-HETE: A Cellular Perspective
5-HETE is a potent pro-inflammatory mediator, primarily by virtue of its ability to recruit and activate leukocytes, particularly neutrophils and eosinophils.
-
Chemotaxis: Both 5(S)-HETE and 5(R)-HETE are potent chemoattractants for human neutrophils, inducing their migration across endothelial and epithelial barriers.[7] This directed migration is crucial for the accumulation of neutrophils at sites of inflammation. 5-oxo-ETE is an even more powerful chemoattractant for eosinophils.[5]
-
Neutrophil Activation and Degranulation: 5-HETE can prime neutrophils, enhancing their response to other inflammatory stimuli. While 5-HETE itself may not be a strong inducer of degranulation, it can potentiate the release of granular contents, such as myeloperoxidase and elastase, in response to other agonists.[8]
-
Influence on Other Immune Cells: Beyond neutrophils and eosinophils, 5-HETE can also influence the function of other immune cells. For instance, it has been shown to modulate the activity of macrophages and lymphocytes, although these roles are less well-defined.
IV. The Double-Edged Sword: 5-HETE in Inflammatory Diseases
The pro-inflammatory actions of 5-HETE implicate it in the pathophysiology of a range of inflammatory diseases.
-
Asthma and Allergic Diseases: The potent chemoattractant effect of 5-oxo-ETE on eosinophils strongly suggests a role for the 5-HETE metabolic pathway in allergic asthma, where eosinophilic inflammation is a hallmark.[9]
-
Rheumatoid Arthritis: Elevated levels of 5-HETE have been detected in the synovial fluid of patients with rheumatoid arthritis, suggesting its contribution to the chronic inflammation and joint destruction characteristic of this disease.
-
Other Inflammatory Conditions: The involvement of 5-HETE has also been suggested in other inflammatory conditions such as inflammatory bowel disease and psoriasis.
V. Beyond Inflammation: The Emerging Role of 5-HETE in Resolution
While the pro-inflammatory functions of 5-HETE are well-established, emerging evidence suggests that the 5-lipoxygenase pathway is not solely a driver of inflammation. In fact, it also plays a crucial role in the active process of inflammation resolution. The 5-LOX enzyme is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, from arachidonic acid.[3] Although 5-HETE itself is not considered a primary SPM, its synthesis is intricately linked to the overall activity of the 5-LOX pathway, which has a dual role in both promoting and resolving inflammation. This area of research is rapidly evolving and a deeper understanding of the contextual factors that determine the pro-inflammatory versus pro-resolving outcomes of 5-LOX activation is a key area for future investigation.
VI. A Researcher's Toolkit: Experimental Methodologies for Studying 5-HETE
Investigating the biological functions of 5-HETE requires a combination of in vitro and in vivo experimental approaches, coupled with sensitive analytical techniques for its quantification.
A. Quantification of 5-HETE in Biological Samples
The accurate measurement of 5-HETE in complex biological matrices such as plasma, serum, and cell culture supernatants is crucial. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Table 1: Key Parameters for LC-MS/MS Analysis of 5-HETE
| Parameter | Recommended Approach | Rationale |
| Sample Preparation | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To remove interfering substances and concentrate the analyte.[10] |
| Chromatography | Reversed-phase C18 column | Provides good separation of 5-HETE from other eicosanoids. |
| Ionization | Electrospray Ionization (ESI) in negative ion mode | 5-HETE readily forms a [M-H]- ion. |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. |
| Internal Standard | Deuterated 5-HETE (e.g., 5-HETE-d8) | To correct for variations in sample preparation and instrument response. |
Experimental Protocol: LC-MS/MS Quantification of 5-HETE in Plasma
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples on ice and spike with a known amount of deuterated 5-HETE internal standard.
-
Protein Precipitation: Add two volumes of ice-cold acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute 5-HETE with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data in MRM mode.
-
Quantification: Generate a calibration curve using known concentrations of 5-HETE standards and calculate the concentration of 5-HETE in the unknown samples based on the peak area ratio of the analyte to the internal standard.
B. In Vitro Assays for 5-HETE Function
1. Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of 5-HETE to induce directed migration of neutrophils.[2][11]
Experimental Protocol: Boyden Chamber Chemotaxis Assay
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).[12]
-
Chamber Assembly: Assemble a Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
Add media containing the chemoattractant (5-HETE at various concentrations) to the lower wells.
-
Add the isolated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.[7]
-
Cell Staining and Counting:
-
Disassemble the chamber and remove the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over control).
2. Neutrophil Degranulation Assay
This assay measures the release of granular enzymes from neutrophils upon stimulation with 5-HETE.
Experimental Protocol: Flow Cytometry-Based Degranulation Assay
-
Neutrophil Isolation and Staining: Isolate neutrophils as described above. Stain the cells with fluorescently labeled antibodies against granule membrane proteins that are exposed on the cell surface upon degranulation (e.g., CD63 for azurophilic granules, CD66b for specific granules).[13]
-
Stimulation: Incubate the stained neutrophils with 5-HETE (or a positive control like fMLP) for a specific time at 37°C.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the increase in fluorescence intensity of the degranulation markers on the cell surface.
-
Data Analysis: Express the results as the percentage of positive cells or the mean fluorescence intensity (MFI) of the stimulated cells compared to unstimulated controls.
C. In Vivo Models of Inflammation
1. Murine Air Pouch Model
This model creates a subcutaneous cavity into which inflammatory agents can be injected, and the resulting inflammatory exudate and cellular infiltrate can be easily collected and analyzed.[14][15]
Experimental Protocol: Murine Air Pouch Model
-
Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal region of a mouse.
-
Re-inflate the pouch with sterile air a few days later to maintain the cavity.[14]
-
-
Induction of Inflammation: Inject 5-HETE or a pro-inflammatory stimulus (e.g., carrageenan) into the air pouch.[14]
-
Exudate Collection: At a specific time point after injection, lavage the air pouch with sterile saline to collect the inflammatory exudate.
-
Analysis:
-
Measure the volume of the exudate.
-
Perform a total and differential cell count of the leukocytes in the exudate.
-
Measure the concentration of inflammatory mediators (including 5-HETE and other eicosanoids) in the exudate using LC-MS/MS or ELISA.
-
2. Ovalbumin-Induced Allergic Asthma Model
This is a widely used model to study the mechanisms of allergic airway inflammation, where the role of 5-HETE can be investigated.[16]
Experimental Protocol: Ovalbumin-Induced Asthma Model
-
Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant (e.g., alum).[16]
-
Challenge: Challenge the sensitized mice with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.
-
Assessment of Airway Inflammation:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the cellular infiltrate (particularly eosinophils) and the levels of inflammatory mediators.
-
Histology: Examine lung tissue sections for signs of inflammation, such as peribronchial and perivascular inflammatory cell infiltration and mucus hypersecretion.
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to a bronchoconstrictor agent (e.g., methacholine).
-
-
Investigation of 5-HETE's Role:
-
Measure 5-HETE levels in BAL fluid.
-
Administer 5-LOX inhibitors or OXER1 antagonists to assess their impact on the development of allergic airway inflammation.[17]
-
VII. Conclusion and Future Directions
5-Hydroxyeicosatetraenoic acid is a pivotal lipid mediator in the complex tapestry of inflammation. Its synthesis via the 5-lipoxygenase pathway and its potent pro-inflammatory actions, particularly on neutrophils and eosinophils, position it as a key player in a multitude of inflammatory diseases. The elucidation of its signaling through the OXER1 receptor has opened new avenues for therapeutic intervention.
However, the narrative of 5-HETE is far from complete. The emerging evidence for the dual role of the 5-LOX pathway in both promoting and resolving inflammation highlights the need for a more nuanced understanding of its regulation and function. Future research should focus on:
-
Dissecting the context-dependent regulation of the 5-LOX pathway: What determines whether this pathway generates pro-inflammatory or pro-resolving mediators?
-
Further characterizing the downstream signaling pathways of OXER1: A deeper understanding of these pathways will be crucial for the development of targeted therapies.
-
Investigating the therapeutic potential of targeting the 5-HETE/OXER1 axis: The development of specific and potent OXER1 antagonists holds promise for the treatment of a range of inflammatory disorders.[5]
By employing the robust experimental methodologies outlined in this guide, researchers can continue to unravel the intricate biological functions of 5-HETE, ultimately paving the way for novel therapeutic strategies to combat the debilitating effects of inflammatory diseases.
References
-
Scribd. (n.d.). Air Pouch Model for Inflammation Study. Retrieved from [Link]
-
Tavares, L. A., & Ferreira, S. H. (2002). Models of Inflammation: Carrageenan Air Pouch. Current Protocols in Pharmacology, 17(1), 5.4.1-5.4.6. [Link]
-
Reighard, C. L., & Jones, M. R. (2021). Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood. STAR Protocols, 2(4), 100898. [Link]
-
Chen, H. C. (2005). Boyden chamber assay. Methods in Molecular Biology, 294, 15-22. [Link]
-
Gabbs, M., Leng, S., Devassy, J. G., Monnin, C., & Bertinato, J. (2021). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. International Journal of Molecular Sciences, 22(15), 7937. [Link]
-
Powell, W. S., & Rokach, J. (2013). 5-Oxo-ETE and the OXE receptor. Prostaglandins & Other Lipid Mediators, 107, 118-128. [Link]
-
Kim, Y., & Stanley, D. (2021). Eicosanoid Signaling in Insect Immunology: New Genes and Unresolved Issues. Insects, 12(2), 142. [Link]
-
Umar, S., & Aulakh, S. (2021). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 1(11), e293. [Link]
-
Wang, D., & DuBois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181-193. [Link]
-
Rådmark, O., & Samuelsson, B. (2010). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research, 51(12), 3425-3444. [Link]
-
Antoniou, E., & Tiligada, E. (2024). The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 18(Suppl 1), S1-S10. [Link]
-
Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: an overview. British Journal of Pharmacology, 153(Suppl 1), S159-S173. [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
Fehrenbacher, J. C., & McCarson, K. E. (2021). Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol, 11(16), e4133. [Link]
-
Dennis, E. A., & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation. Nature Reviews Immunology, 15(8), 511-523. [Link]
-
Thabrew, M. I., & Samarawickrema, N. (2023). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists, 1(1), 1-10. [Link]
-
Wikipedia. (n.d.). 5-Hydroxyeicosatetraenoic acid. Retrieved from [Link]
-
Fletcher, M. P., & Seligmann, B. E. (1986). A flow cytometric assay of neutrophil degranulation. Journal of Immunological Methods, 91(1), 131-140. [Link]
-
Umar, S., & Aulakh, S. (2021). A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 1(11), e293. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Duarte, S., et al. (2024). Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials. Frontiers in Immunology, 15, 1359659. [Link]
-
Zhang, X., et al. (2018). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. Journal of Chromatography B, 1092, 369-377. [Link]
-
Chen, H. C. (2005). Boyden chamber assay. Methods in Molecular Biology, 294, 15-22. [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Devi, S., et al. (2024). Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout. STAR Protocols, 5(1), 102888. [Link]
-
Kim, H. Y., et al. (2018). Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism by Epitesterone. Journal of Analytical Methods in Chemistry, 2018, 9274831. [Link]
-
Lin, T. H., et al. (2014). 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts. PLoS ONE, 9(9), e107873. [Link]
-
ResearchGate. (n.d.). Protocol for the OVA/alum-induced asthma mouse model. Retrieved from [Link]
-
Li, H., & Chi, H. (2020). Proinflammatory and Immunoregulatory Roles of Eicosanoids in T Cells. Frontiers in Immunology, 11, 1836. [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Ghosh, J., & Myers, C. E. (1998). OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells. Proceedings of the National Academy of Sciences, 95(22), 13182-13187. [Link]
-
protocols.io. (2024). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Retrieved from [Link]
-
Gerstmeier, J., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 13, 820993. [Link]
-
Jones, D. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]
-
Grant, S. M., et al. (1993). 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure. The American Journal of Pathology, 143(3), 857-866. [Link]
-
Brzezinska, A. A., et al. (2016). Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting. Mediators of Inflammation, 2016, 4915852. [Link]
-
Semantic Scholar. (n.d.). Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin. Retrieved from [Link]
-
News-Medical.net. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]
-
Medium. (2024). What are OXER1 antagonists and how do they work?. Retrieved from [Link]
-
Peters-Golden, M., & Brock, T. G. (2003). The organization and consequences of eicosanoid signaling. Journal of Clinical Investigation, 111(1), 19-25. [Link]
-
Tam, V. C., et al. (2012). Eicosanoid Storm in Infection and Inflammation. Journal of Innate Immunity, 4(5-6), 469-480. [Link]
-
Chen, H. C. (2017). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Bio-protocol, 7(16), e2480. [Link]
-
Archambault, A. S., et al. (2021). Serum Levels of Proinflammatory Lipid Mediators and Specialized Proresolving Molecules Are Increased in Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection. The Journal of Infectious Diseases, 223(1), 52-61. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Air Pouch Model. Retrieved from [Link]
-
Biocompare. (2021). A Guide to Neutrophil Markers. Retrieved from [Link]
-
Katikaneni, A., et al. (2025). The G-protein coupled receptor OXER1 is a tissue redox sensor essential for intestinal epithelial barrier integrity. bioRxiv. [Link]
-
Powell, W. S., & Rokach, J. (2011). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Journal of Receptors and Signal Transduction, 31(1), 61-71. [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Assays. Retrieved from [Link]
Sources
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 6. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Neutrophil Degranulation and Cytokine Secretion: A Novel Model Approach Based on Linear Fitting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts | PLOS One [journals.plos.org]
